Yttrium sulfide
Description
Structure
2D Structure
Properties
IUPAC Name |
yttrium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3S.2Y/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMRLDMEAPSVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Y+3].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Y2S3, S3Y2 | |
| Record name | yttrium sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttrium_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Yttrium(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttrium(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923374 | |
| Record name | Yttrium sulfide (2/3) | |
| Source | EPA DSSTox | |
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Molecular Weight |
274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder with an odor of rotten eggs; [MSDSonline] | |
| Record name | Yttrium sulfide | |
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CAS No. |
12039-19-9 | |
| Record name | Yttrium sulfide (Y2S3) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium sulfide (Y2S3) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium sulfide (2/3) | |
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| Record name | Diyttrium trisulphide | |
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Crystallography and Structural Characteristics of Yttrium Sulfide
Polymorphism and Crystalline Phases of Yttrium Sulfide (B99878) (e.g., Y₂S₃ cubic, monoclinic, orthorhombic phases; YS)
Yttrium sulfide exhibits polymorphism, meaning it can exist in multiple crystalline forms. The specific phase adopted depends on factors such as stoichiometry, temperature, and pressure.
The most common stoichiometry, yttrium(III) sulfide (Y₂S₃), is known to exist in at least three different crystal phases: cubic, monoclinic, and orthorhombic. journaljenrr.com The yellow cubic form is a notable polymorph. wikipedia.org Another important stoichiometry is yttrium monosulfide (YS), which at ambient conditions crystallizes in the rocksalt (B1) type cubic structure. aip.orgaip.org
| Compound | Known Crystalline Phases | Common Crystal System |
|---|---|---|
| Yttrium(III) Sulfide (Y₂S₃) | Cubic, Monoclinic, Orthorhombic | Cubic, Monoclinic, Orthorhombic |
| Yttrium Monosulfide (YS) | Rocksalt (B1), CsCl (B2) | Cubic |
Crystal Structure Determination and Refinement
The determination and refinement of this compound's crystal structures are primarily accomplished through experimental techniques such as X-ray diffraction (XRD). For instance, XRD has been used to characterize chemically deposited Y₂S₃ thin films, confirming a cubic structure. In such studies, the lattice parameters are refined to match the experimental diffraction patterns. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are also employed to predict and refine crystal structures, providing valuable insights that complement experimental findings.
High-Pressure Structural Transformations of this compound
This compound compounds undergo significant structural transformations under high pressure. For yttrium monosulfide (YS), first-principles calculations predict a phase transition from the rocksalt (B1) structure to a Cesium Chloride (CsCl) type cubic (B2) structure at approximately 49 GPa. aip.orgaip.org This transformation is driven by the relative enthalpies of the two phases under compression. aip.org
Yttrium(III) sulfide (Y₂S₃) also exhibits pressure-dependent phase transitions. Studies have shown that the orthorhombic phase of Y₂S₃ is stable under high pressure. journaljenrr.com The band gap of Y₂S₃ has been reported to be pressure-dependent, decreasing as pressure increases. journaljenrr.com
| Compound | Initial Phase (Ambient Pressure) | High-Pressure Phase | Transition Pressure (GPa) |
|---|---|---|---|
| YS | Rocksalt (B1) | CsCl (B2) | ~49 |
| Y₂S₃ | Orthorhombic | Stable under high pressure | N/A |
Theoretical Investigations of this compound Structural Stability
Theoretical studies, particularly those utilizing Density Functional Theory (DFT), have been instrumental in understanding the structural stability of this compound. These computational methods allow for the calculation of various properties that indicate a structure's stability.
For YS, first-principles calculations have been used to analyze its structural, elastic, and dynamic stability under hydrostatic compression. aip.org The mechanical stability of different phases is often evaluated using the Born stability criteria, which are based on the calculated elastic constants. journaljenrr.com
Furthermore, finite displacement vibrational frequency studies, which result in phonon dispersion curves, are used to assess the dynamic stability of the crystal lattice. The absence of negative phonon frequencies across the Brillouin zone indicates that a structure is dynamically stable. journaljenrr.com Such calculations have confirmed the dynamic stability of both the B1 and B2 phases of YS at different pressures, as well as the orthorhombic phase of Y₂S₃. journaljenrr.comaip.org
Stoichiometry and Phase Diagrams of Yttrium-Sulfur Systems
The yttrium-sulfur system is characterized by a rich phase diagram with multiple stable stoichiometries. aps.org Beyond the commonly known YS and Y₂S₃, research has identified other phases that are stable under various conditions.
Systematic investigations using first-principles swarm-intelligence structure searches up to 50 GPa have revealed several previously unknown stable stoichiometries, including Y₃S₂, Y₅S₆, Y₆S₅, Y₆S₇, Y₇S₆, and Y₇S₈. aps.org The conventional stoichiometric compound, Y₂S₃, is a semiconductor at ambient pressure. aps.org In contrast, Y-S compounds with a higher ratio of yttrium, such as YS, exhibit metallic properties. aps.org
The pressure-composition phase diagram of the Y-S system shows that some of these novel stoichiometries are only stable at elevated pressures. For example, Y₃S₂ becomes energetically stable at pressures as low as 6 GPa. aps.org
| Stoichiometry | Notable Properties/Stability |
|---|---|
| YS | Metallic, superconductor at ambient pressure. |
| Y₂S₃ | Semiconductor at ambient pressure. |
| Y₃S₄ | Weak superconductivity observed in the Th₃P₄-type structure. |
| YS₂ | Semiconducting. |
| Y₃S₂, Y₅S₆, Y₆S₅, Y₆S₇, Y₇S₆, Y₇S₈ | Predicted to be stable at ambient or high pressures. |
| YS₃ | Predicted to be a potential superconductor at 50 GPa. |
This compound in Complex Heterostructures
This compound also serves as a component in more complex heterostructures, such as Janus structures. A notable example is this compound telluride (Y₂TeS₂), a Janus-structured material that has been investigated for its physical properties using density functional theory. journaljenrr.com In these structures, different chalcogen atoms (in this case, sulfur and tellurium) are arranged in distinct layers, leading to unique electronic and optical properties. The hypothetical Janus Y₂TeS₂ compound is derived from the structure of Y₂S₃ and is predicted to be an indirect band gap semiconductor. journaljenrr.com Another similar predicted Janus material is this compound selenide (B1212193) (YSSe). journaljenrr.com These heterostructures represent a growing area of research with potential for novel applications.
Synthesis Methodologies for Yttrium Sulfide Materials
Chemical Synthesis Routes for Yttrium Sulfide (B99878)
Chemical co-precipitation is a versatile and widely utilized method for the synthesis of nanoparticles due to its simplicity and scalability. rroij.com This "bottom-up" approach involves the nucleation and growth of particles from a supersaturated solution. rroij.com In the context of yttrium sulfide nanoparticle synthesis, this method typically involves the precipitation of a yttrium precursor, often a salt, in the presence of a sulfur source.
The process generally begins with the dissolution of a yttrium salt, such as yttrium nitrate hexahydrate or yttrium chloride, in a suitable solvent. nih.gov A precipitating agent, like ammonium hydroxide, is then added to form a yttrium-containing precursor, such as yttrium hydroxide (Y(OH)₃). nih.gov Subsequently, a sulfur source is introduced to convert the precursor into this compound. The resulting precipitate is then collected, washed to remove impurities, and often undergoes a heat treatment or calcination step to obtain the final crystalline this compound nanoparticles. nih.gov The morphology and size of the nanoparticles can be influenced by various reaction parameters, including the type of surfactant used, the concentration of reactants, and the synthesis temperature. researchgate.net
| Parameter | Description |
| Yttrium Precursor | Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), Yttrium chloride (YCl₃) nih.gov |
| Precipitating Agent | Ammonium hydroxide (NH₄OH) nih.gov |
| Sulfur Source | A suitable sulfur-containing compound |
| Surfactants | Can be nonionic, anionic, or cationic to control particle size and morphology researchgate.net |
| Key Steps | Dissolution of precursor, precipitation of yttrium hydroxide, sulfidation, washing, and calcination nih.gov |
| Outcome | This compound nanoparticles with controlled size and morphology |
Chemical Bath Deposition (CBD) is an effective and economical technique for depositing thin films of metal sulfides on various substrates. aaru.edu.jomdpi.com The method is advantageous due to its low cost, simplicity, and suitability for large-area deposition at low temperatures. aaru.edu.jomdpi.com The CBD process for this compound thin films involves the controlled precipitation of the material from a chemical bath containing a yttrium salt, a sulfur source, and a complexing agent.
In a typical CBD setup, a substrate is immersed in an aqueous solution containing a yttrium salt (e.g., yttrium chloride), a sulfur source (e.g., thioacetamide or sodium thiosulfate), and a complexing agent (e.g., citric acid or EDTA). aaru.edu.joyoutube.com The complexing agent controls the release of yttrium ions, allowing for a slow, controlled reaction with the sulfide ions generated from the sulfur source. aaru.edu.joyoutube.com This leads to the heterogeneous nucleation and growth of a this compound thin film on the substrate surface. The properties of the deposited film, such as thickness, morphology, and crystallinity, are influenced by deposition parameters like bath temperature, pH, deposition time, and the concentration of reactants. aaru.edu.jomdpi.com
| Deposition Parameter | Influence on Thin Film Properties |
| Bath Temperature | Affects reaction kinetics and film crystallinity aaru.edu.jo |
| pH of the Solution | Influences the rate of sulfide ion release and film adhesion |
| Deposition Time | Determines the thickness of the deposited film aaru.edu.jo |
| Concentration of Reactants | Affects the growth rate and stoichiometry of the film |
| Complexing Agent | Controls the availability of metal ions for reaction, influencing film uniformity youtube.com |
Hydrothermal synthesis is a powerful method for producing well-crystallized inorganic materials from aqueous solutions under high temperature and pressure. mdpi.com This technique is particularly effective for controlling the morphology and crystallinity of the resulting products. peerj.com For this compound, the hydrothermal synthesis typically involves the reaction of a yttrium precursor with a sulfur source in an autoclave.
The process starts with dissolving a yttrium salt, such as yttrium nitrate, in water or another solvent. orientjchem.org A sulfur source and often a mineralizer or a pH-adjusting agent, like potassium hydroxide, are added to the solution. orientjchem.org The mixture is then sealed in a Teflon-lined autoclave and heated to a specific temperature for a set duration. mdpi.comorientjchem.org Under these conditions, the reactants dissolve and recrystallize to form this compound with a specific morphology, which can be controlled by adjusting parameters such as reaction time, temperature, and precursor concentration. peerj.comorientjchem.org The resulting product is then cooled, washed, and dried.
| Reaction Parameter | Effect on Product Characteristics |
| Reaction Time | Influences the completion of the reaction and the evolution of morphology peerj.com |
| Temperature | Affects the crystallinity and phase purity of the this compound |
| Precursor Concentration | Plays a major role in controlling the morphology and size of the nanoparticles orientjchem.org |
| pH/Mineralizer | Can direct the formation of specific crystalline phases and morphologies |
The sol-gel method is a low-temperature synthesis route that allows for the production of highly pure and homogeneous materials. nih.govuco.es This technique involves the transition of a system from a liquid "sol" into a solid "gel" phase. For the synthesis of this compound, a sol-gel process would typically involve the hydrolysis and condensation of yttrium alkoxides or other precursors in the presence of a sulfur source.
The synthesis begins with the creation of a sol, which is a colloidal suspension of solid particles in a liquid. This is often achieved by dissolving a yttrium precursor, such as yttrium nitrate or yttrium chloride, in a suitable solvent like methanol. nih.govresearchgate.net A complexing agent and a catalyst may be added to control the hydrolysis and condensation reactions. The sol is then allowed to age, during which it forms a continuous solid network, or gel. The gel is subsequently dried and heat-treated to remove organic residues and to crystallize the this compound. The sol-gel method offers excellent control over the chemical homogeneity and microstructure of the final product. uco.es
| Synthesis Step | Description |
| Sol Formation | Dissolution of yttrium precursors (e.g., yttrium nitrate, yttrium chloride) in a solvent nih.govresearchgate.net |
| Gelation | Formation of a continuous solid network through hydrolysis and condensation |
| Drying | Removal of the liquid phase from the gel network |
| Calcination | Heat treatment to crystallize the this compound and remove residual organics |
The flux fusion method is a high-temperature synthesis technique used to grow high-quality crystals and phosphors. This method involves dissolving the reactants in a molten salt (the flux), which acts as a solvent. The flux lowers the melting points of the reactants and facilitates the reaction and crystallization process. This technique is particularly useful for the synthesis of rare-earth oxysulfides, such as yttrium oxysulfide (Y₂O₂S).
In the synthesis of yttrium oxysulfide, a mixture of yttrium oxide (Y₂O₃), a sulfur source, and a flux material (e.g., a mixture of sodium carbonate, lithium carbonate, and potassium carbonate) is heated to a high temperature (e.g., 1150°C). researchgate.net The molten flux provides a medium for the reaction between the yttrium oxide and the sulfur source, leading to the formation of yttrium oxysulfide crystals. researchgate.net After a specific reaction time, the mixture is cooled, and the flux is washed away, typically with water, to isolate the desired product. The composition of the flux and the sintering conditions can significantly influence the shape, size, and phase purity of the resulting phosphor particles. researchgate.net
| Parameter | Role in Synthesis |
| Yttrium Source | Typically Yttrium Oxide (Y₂O₃) researchgate.net |
| Sulfur Source | Elemental sulfur or a sulfur-containing compound researchgate.net |
| Flux Composition | A mixture of salts (e.g., Na₂CO₃, Li₂CO₃, K₂CO₃) that acts as a solvent researchgate.net |
| Sintering Temperature | High temperature (e.g., 1150°C) to melt the flux and facilitate the reaction researchgate.net |
| Sintering Time | Duration of the high-temperature treatment to ensure complete reaction and crystallization researchgate.net |
| Product | Crystalline Yttrium Oxysulfide (Y₂O₂S) particles researchgate.net |
The direct reaction of yttrium metal with sulfur represents a straightforward, high-temperature "dry" method for the synthesis of this compound. This method involves the direct combination of the elemental constituents under controlled conditions to form the desired compound, Y₂S₃. zegmetal.com
The synthesis is typically carried out in an inert atmosphere or under vacuum to prevent the oxidation of the reactants at high temperatures. Stoichiometric amounts of yttrium metal powder and elemental sulfur are mixed and placed in a reaction vessel, such as a quartz ampoule or a crucible. The vessel is then heated to a high temperature, allowing the yttrium and sulfur to react directly. The reaction is exothermic and can be self-propagating once initiated. The final product is this compound powder. The purity of the resulting this compound is highly dependent on the purity of the starting materials and the control of the reaction atmosphere.
| Feature | Description |
| Reactants | Yttrium metal (Y) and elemental sulfur (S) zegmetal.com |
| Reaction Conditions | High temperature, inert atmosphere or vacuum |
| Product | This compound (Y₂S₃) zegmetal.comheegermaterials.com |
| Advantages | Direct and conceptually simple method |
| Considerations | Requires careful control of stoichiometry and reaction conditions to ensure phase purity |
Physical Vapor Deposition Techniques for this compound Thin Films
Physical Vapor Deposition (PVD) encompasses a group of processes where a material is converted into its vapor phase in a vacuum or low-pressure plasma environment and then condensed onto a substrate to form a thin film.
Sputtering is a versatile PVD technique that involves the bombardment of a target material with energetic ions, causing the ejection of atoms that subsequently deposit onto a substrate. youtube.com This method is widely used for its ability to produce dense, uniform, and high-quality films with strong adhesion. vaccoat.com
Radio Frequency (RF) Magnetron Sputtering: In RF magnetron sputtering, a magnetic field is used to confine the plasma close to the target surface, which increases the ionization efficiency and deposition rate. mdpi.com An RF power source is employed, which is particularly suitable for sputtering insulating or dielectric materials like yttrium compounds. mdpi.comxk-sputteringtarget.com The process involves introducing an inert gas, typically argon, into a vacuum chamber. When the RF power is applied to the this compound target, a plasma is generated. The argon ions are accelerated towards the target, and upon impact, they dislodge yttrium and sulfur atoms. These sputtered atoms then travel through the vacuum and deposit onto the substrate, forming a this compound thin film. The composition and properties of the film can be controlled by adjusting parameters such as RF power, sputtering pressure, and the composition of the sputtering gas. researchgate.net
Ion Beam Sputtering (IBS): Also known as Ion Beam Deposition (IBD), this technique utilizes a separate ion source to generate a focused beam of energetic ions. scia-systems.comelettrorava.com This ion beam is directed at the this compound target, causing atoms to be sputtered off and deposited onto the substrate. korvustech.com A key advantage of IBS is the independent control over ion energy and ion current density, which allows for precise manipulation of the film's properties, including its density, stoichiometry, and surface roughness. scia-systems.comkorvustech.com The process is conducted at very low pressures, minimizing the incorporation of impurities into the growing film and resulting in high-purity, dense, and defect-free coatings. vaccoat.comelettrorava.com Dual ion beam systems can also be employed, where a second ion source is used to bombard the substrate during deposition for enhanced film properties. scia-systems.com
| Parameter | RF Magnetron Sputtering | Ion Beam Sputtering (IBS) |
| Ion Source | Plasma generated at the target surface | Separate, dedicated ion source |
| Operating Pressure | 10⁻³ to 10⁻² Torr | 10⁻⁵ to 10⁻⁴ Torr elettrorava.com |
| Deposition Rate | Generally higher | Generally lower |
| Film Density | High | Very High, near bulk density scia-systems.com |
| Film Purity | Good | Excellent, due to low pressure vaccoat.com |
| Control over Parameters | Coupled (power, pressure) | Independent (ion energy, current) scia-systems.com |
Pulsed Laser Deposition is a versatile thin film deposition technique that utilizes a high-power pulsed laser beam to ablate a target material within a vacuum chamber. ornl.govazom.com The laser pulse, typically in the nanosecond range, vaporizes the surface of the this compound target, creating a plasma plume containing atoms, ions, and clusters of the material. youtube.com This plume expands away from the target and deposits onto a heated substrate, forming a stoichiometric thin film. ornl.gov
One of the significant advantages of PLD is its ability to congruently transfer the composition of a multi-element target to the substrate, which is crucial for complex materials like this compound. azom.com The deposition parameters, such as laser fluence, background gas pressure, and substrate temperature, can be precisely controlled to influence the crystallinity, morphology, and properties of the resulting film. ornl.gov For instance, depositing yttrium oxide films from a pure yttrium metal target in a reactive oxygen atmosphere has been shown to produce smoother films with better crystalline quality compared to those deposited from a ceramic yttria target. acs.org This suggests a similar approach could be beneficial for this compound deposition.
| Parameter | Typical Range/Value | Effect on Film Properties |
| Laser Wavelength | 193 - 355 nm (Excimer lasers) | Affects absorption by the target material. azom.com |
| Laser Fluence | 1 - 5 J/cm² | Influences ablation rate and plasma characteristics. ornl.gov |
| Repetition Rate | 1 - 20 Hz | Controls the deposition rate. ornl.gov |
| Substrate Temperature | 300 - 800 °C | Determines crystallinity and phase formation. |
| Background Gas Pressure | 10⁻⁶ - 10⁻¹ Torr | Affects plume dynamics and can be used for reactive deposition. ornl.gov |
Spray pyrolysis is a non-vacuum, cost-effective technique for depositing thin films over large areas. nih.govyoutube.com The process involves spraying a solution containing yttrium and sulfur precursors onto a heated substrate. youtube.com The precursor solution is atomized into fine droplets, which are then directed towards the substrate. As the droplets approach the hot surface, the solvent evaporates, and the precursor compounds undergo thermal decomposition (pyrolysis), forming this compound directly on the substrate. youtube.com
The quality and properties of the spray-pyrolyzed this compound films are highly dependent on several parameters, including the precursor solution concentration, solvent type, spray rate, substrate temperature, and droplet size. youtube.com Ultrasonic spray pyrolysis is an advanced variation that uses an ultrasonic atomizer to produce smaller and more uniform droplets, leading to higher quality films. microspray.com This technique has been successfully used to deposit a variety of metal oxides and sulfides. nih.govmicrospray.com
| Parameter | Typical Range/Value | Influence on Film Characteristics |
| Substrate Temperature | 300 - 500 °C microspray.com | Affects precursor decomposition and film crystallinity. |
| Precursor Concentration | 0.01 - 0.5 M | Influences film thickness and morphology. |
| Spray Rate | 1 - 10 mL/min | Controls the deposition rate and film uniformity. |
| Carrier Gas Flow Rate | 5 - 20 L/min | Affects droplet transport and solvent evaporation rate. |
Advanced Chemical Deposition Techniques for this compound
Chemical deposition techniques involve the formation of a thin film on a substrate through chemical reactions in a liquid or gaseous medium.
Electrodeposition is a method where a thin film is deposited onto a conductive substrate by passing an electric current through an electrolyte solution containing the desired ions. For this compound, this involves an electrolytic bath containing yttrium salts and a sulfur source. researchgate.net A three-electrode setup is typically used, consisting of the substrate as the working electrode, a counter electrode (e.g., platinum), and a reference electrode. unizik.edu.ng
When a potential is applied, yttrium ions and sulfur-containing species in the electrolyte are reduced at the cathode (substrate), leading to the formation of a this compound film. The film's thickness, composition, and morphology can be controlled by adjusting parameters such as the electrolyte composition and concentration, pH, deposition potential or current density, and deposition time. rsc.orgmdpi.com This technique offers advantages such as low-temperature processing, scalability, and cost-effectiveness.
| Parameter | Controllable Aspect |
| Electrolyte Composition | Stoichiometry of the deposited film. |
| Deposition Potential/Current | Deposition rate and film morphology. mdpi.com |
| pH of the Bath | Ionic species present and reaction kinetics. |
| Deposition Time | Film thickness. rsc.org |
The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a simple and versatile technique for depositing thin films at room temperature. researchgate.net It is based on the sequential immersion of a substrate into separate cationic and anionic precursor solutions, with a rinsing step in deionized water between each immersion to remove excess, unadsorbed ions. researchgate.net
For the synthesis of this compound, the process would involve the following four steps, which constitute one SILAR cycle:
Adsorption: The substrate is immersed in a solution containing yttrium cations (e.g., yttrium nitrate), which are adsorbed onto the substrate surface.
Rinsing: The substrate is rinsed with deionized water to remove the loosely bound ions.
Reaction: The substrate is then immersed in a solution containing sulfide anions (e.g., sodium sulfide), which react with the adsorbed yttrium ions to form a thin layer of this compound.
Rinsing: A final rinsing step removes the unreacted species and by-products.
By repeating this cycle, the thickness of the this compound film can be precisely controlled in a layer-by-layer fashion. researchgate.net The SILAR method is attractive due to its low cost, simplicity, and potential for large-area deposition. springerprofessional.de The properties of the deposited films can be tuned by varying the concentration of the precursor solutions, immersion and rinsing times, and the number of deposition cycles. researchgate.net
| Parameter | Influence on Film Growth |
| Precursor Concentration | Affects the amount of adsorbed ions and growth rate per cycle. researchgate.net |
| Immersion Time | Ensures complete adsorption and reaction. researchgate.net |
| Rinsing Time | Crucial for removing excess ions and preventing precipitation. researchgate.net |
| Number of Cycles | Directly controls the final film thickness. researchgate.net |
Doping Strategies and Impurity Incorporation in this compound Systems
The modification of this compound (Y₂S₃) and related compounds through the intentional introduction of dopants or the unintentional incorporation of impurities is a key strategy for tuning its physical and chemical properties. These strategies are primarily aimed at enhancing functionalities such as luminescence and electrical conductivity, making these materials suitable for specialized applications in optoelectronics and thermoelectric devices. Doping can alter the electronic band structure, create new energy levels, and modify the crystal lattice, leading to significant changes in the material's behavior.
The primary methods for doping this compound systems involve the substitution of yttrium ions (Y³⁺) with other elements, including rare earth and transition metals, or the insertion of dopants into interstitial sites within the crystal lattice. The choice of dopant and incorporation method is dictated by the desired properties of the final material. For instance, rare earth elements are commonly used to induce luminescence, while other metallic elements have been explored to modify electrical transport properties.
Research into doping this compound has explored various elements to understand their impact on the material's intrinsic properties. Studies have investigated the effects of incorporating elements such as aluminum (Al), boron (B), and copper (Cu) to assess their potential for thermoelectric applications. In these studies, the dopants were introduced into the δ-monoclinic structure of Y₂S₃. The electrical properties of the resulting materials were then characterized to determine the effect of each dopant.
The findings indicate that the type of dopant significantly influences the electrical behavior of this compound. While the incorporation of copper and boron resulted in insulating materials, aluminum doping induced semiconductor characteristics. Specifically, Al-doped Y₂S₃ was found to behave as a metastable degenerate semiconductor with itinerant conduction. researchgate.net This suggests that aluminum atoms may occupy interstitial sites within the Y₂S₃ lattice, where they act as current carrier donors. researchgate.net However, it was observed that upon heating, the aluminum atoms diffuse out of the lattice, causing the material to revert to an insulating state, indicating a metastable doping condition. researchgate.net
The table below summarizes the observed effects of different dopants on the electrical properties of this compound.
| Dopant (X) | Doping Level (y in (Y₂S₃)₁-yXy) | Resulting Material Property | Post-Heating Behavior |
| Copper (Cu) | 0.05 | Insulator | Not specified |
| Boron (B) | 0.05 | Insulator | Not specified |
| Aluminum (Al) | 0.025 - 0.075 | Metastable degenerate semiconductor | Becomes an insulator |
A significant area of research in doping strategies for yttrium-based chalcogenides focuses on imparting luminescence, particularly through the incorporation of rare earth ions. While research on pure Y₂S₃ is limited, the closely related yttrium oxysulfide (Y₂O₂S) system serves as an excellent model for these strategies. Doping Y₂O₂S with rare earth elements like europium (Eu³⁺) and terbium (Tb³⁺) is a well-established method to produce highly efficient phosphor materials. researchgate.netamericanelements.comnanoshel.com These dopants act as luminescent centers, enabling applications in displays and lighting. zegmetal.com
In this context, the Y₂O₂S host lattice is intentionally modified by substituting a fraction of the Y³⁺ ions with activator ions (e.g., Eu³⁺ or Tb³⁺). The synthesis often involves high-temperature methods to ensure the proper incorporation of the dopant into the host crystal structure. The concentration of the dopant is a critical parameter that must be carefully controlled, as concentrations that are too high can lead to quenching effects, where the luminescence intensity decreases. daneshyari.com
The table below details common rare earth dopants for the yttrium oxysulfide system and their characteristic luminescent outputs.
| Host Material | Dopant | Common Dopant Notation | Characteristic Emission |
| Yttrium Oxysulfide (Y₂O₂S) | Europium (Eu) | Y₂O₂S:Eu | Red |
| Yttrium Oxysulfide (Y₂O₂S) | Terbium (Tb) | Y₂O₂S:Tb | Green |
The successful incorporation of these dopants results in materials that can efficiently convert excitation energy (e.g., from UV light or an electron beam) into visible light, a process central to their function as phosphors. zegmetal.com
Advanced Characterization Techniques for Yttrium Sulfide Materials
Structural and Morphological Characterization
The physical structure and surface topography of yttrium sulfide (B99878) are fundamental characteristics that influence its properties. Techniques such as X-ray diffraction and various forms of microscopy are employed to obtain detailed information about these attributes.
X-ray diffraction (XRD) is an indispensable technique for identifying the crystalline phases and assessing the degree of crystallinity in yttrium sulfide materials. rms-foundation.chrroij.com By analyzing the diffraction pattern produced when X-rays interact with the material's atomic lattice, researchers can determine the specific crystal structure. rms-foundation.chrroij.com
For instance, studies on this compound (Y₂S₃) thin films have utilized XRD to confirm their crystal structure. In one case, XRD analysis of Y₂S₃ thin films deposited through a soft chemical route revealed a cubic structure. researchgate.net Similarly, the formation of an orthorhombic crystal structure was identified in dysprosium sulfide (Dy₂S₃) thin films using XRD. researchgate.net The sharpness and intensity of the diffraction peaks provide information about the material's crystallinity; sharp, well-defined peaks indicate a highly crystalline material, while broad humps suggest an amorphous or poorly crystalline nature. rroij.comccp14.ac.uk XRD is not only used for phase identification but also to verify phase purity by detecting any crystalline contaminants. rms-foundation.ch The technique is highly sensitive, capable of detecting phases that constitute a small fraction of the total sample, although the detection limits can be influenced by factors like sample composition and crystallinity. rms-foundation.charxiv.org
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of this compound materials. hitachi-hightech.comwikipedia.org It provides high-magnification images that reveal details about the shape, size, and arrangement of particles on the material's surface. hitachi-hightech.com
In the study of this compound thin films, SEM analysis showed a nanogranule-like and porous morphology. researchgate.net Another investigation on ytterbium sulfide (Yb₂S₃) thin films observed nano-grains like surface morphology. researchgate.net The technique has also been used to examine the microstructure of dysprosium sulfide (Dy₂S₃) thin films, which were found to have randomly distributed spherical nanostructured particles. researchgate.net SEM can be combined with Energy Dispersive X-ray (EDX) analysis to determine the elemental composition of the observed surface features. researchgate.netmanchester.ac.uk For example, in the characterization of zinc sulfide (ZnS) and cadmium sulfide (CdS) films, SEM was used to analyze the surface morphology, revealing irregularly shaped spherical grains, while EDX confirmed the elemental composition. alfa-chemistry.com
Transmission Electron Microscopy (TEM) offers higher spatial resolution than SEM, making it particularly suitable for analyzing the internal nanostructure of materials. alfa-chemistry.com TEM is used to obtain detailed information about particle size, shape, and distribution at the nanoscale. alfa-chemistry.com
For instance, TEM analysis of yttria-stabilized zirconia nanoparticles, a related yttrium compound, confirmed that the particles were of uniform size with an average particle size of approximately 17 nm. scielo.br In the context of sulfide materials, TEM has been employed to observe the particle size of ytterbium sulfide (Yb₂S₃) thin films. researchgate.net High-resolution TEM (HRTEM) can even be used to visualize the crystal lattice of materials. canada.ca This level of detail is crucial for understanding the properties of nanomaterials, as their behavior is often size-dependent. researchgate.net
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography of materials at the nanometer scale. alfa-chemistry.com It can provide three-dimensional surface profiles and is suitable for both conducting and non-conducting samples. alfa-chemistry.com
AFM has been used to characterize the surface morphology of various yttrium-containing thin films. For example, it was used to study the surface of yttrium oxide thin films, providing detailed images of their morphology. researchgate.net In another study, AFM was employed to analyze the surface of yttrium-doped materials, revealing a uniform distribution of nanorods. uobaghdad.edu.iq The technique is valuable for understanding the surface roughness and texture of this compound materials, which can impact their performance in various applications.
Spectroscopic and Elemental Analysis
Spectroscopic techniques are vital for determining the elemental composition and chemical states of elements within this compound materials.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical (valence) states of the elements within the top few nanometers of a material's surface. malvernpanalytical.comwikipedia.orgcarleton.edu The technique works by irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. malvernpanalytical.commdpi.com
XPS has been instrumental in confirming the formation and composition of various metal sulfides. For example, the formation of ytterbium sulfide (Yb₂S₃) thin films was confirmed using XPS. researchgate.net The binding energies of the photoelectrons are characteristic of each element and their chemical environment, allowing for the determination of oxidation states. carleton.eduseriius.com For instance, shifts in the binding energy of an element can indicate changes in its oxidation state, which is crucial for understanding the chemical bonding within this compound. carleton.edu XPS can provide semi-quantitative analysis of the elemental abundances on the surface. carleton.edu
Auger Electron Spectroscopy (AES)
Auger Electron Spectroscopy (AES) is a surface-sensitive technique used to determine the elemental composition of the first few atomic layers of a material. It operates by bombarding a surface with a primary electron beam, which causes the ejection of an Auger electron. The kinetic energy of this ejected electron is characteristic of the element from which it originated, allowing for precise elemental identification.
In the context of yttrium-containing materials, AES is particularly effective for investigating surface chemistry, including oxidation and the behavior of sulfur. For instance, studies on europium-doped yttrium oxysulfide (Y₂O₂S:Eu) have utilized AES to monitor surface changes under electron bombardment. These analyses demonstrated that electron stimulation could lead to the removal of sulfur from the surface and the subsequent formation of yttrium oxide (Y₂O₃). aip.org This suggests an electron-stimulated oxidation process transforms the yttrium oxysulfide. aip.org
Furthermore, AES has been employed to study the role of yttrium in alloys. In Fe-Cr-Al-Y alloys, AES analysis revealed that the addition of yttrium effectively prevents the segregation of sulfur to the material's surface at high temperatures. researchgate.net While yttrium-free alloys showed significant sulfur accumulation at the oxide-metal interface, alloys containing yttrium exhibited almost no detectable sulfur. researchgate.net This indicates a strong interaction between yttrium and sulfur, effectively "gettering" the sulfur impurities, a principle that underscores the stability of this compound compounds.
Time of Flight Secondary Ion Mass Spectrometry (TOF-SIMS)
Time of Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost monolayer of a sample. eag.com The method involves bombarding the sample surface with a pulsed primary ion beam, which sputters secondary ions from the surface. eag.comkit.edu These ions are accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring their time of flight to a detector. carleton.edu Lighter ions travel faster and arrive at the detector sooner than heavier ions. kit.edu TOF-SIMS can be used for surface spectroscopy, chemical imaging, and depth profiling. carleton.edu
The technique is capable of detecting elements in the parts-per-million (ppm) to parts-per-billion (ppb) range and can identify molecular compounds, providing a detailed chemical characterization of surfaces. kit.educarleton.edu Its high mass resolution allows for the separation of ions with very similar nominal masses. carleton.edu
While specific TOF-SIMS studies on this compound are not widely documented, its application to analogous materials like bismuth sulfide (Bi₂S₃) highlights its utility. In the analysis of Bi₂S₃ thin films, TOF-SIMS has been used for elemental analysis and to verify the purity of the films. acs.org For this compound, TOF-SIMS could similarly provide ultra-sensitive analysis of surface composition, identify trace impurities, map the distribution of yttrium and sulfur across a surface, and perform depth profiling to understand the composition of thin films and interfaces.
Energy Dispersive X-ray Spectroscopy (EDS/EDAX)
Energy Dispersive X-ray Spectroscopy (EDS or EDAX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). The technique relies on the interaction between a high-energy electron beam and the sample, which causes the emission of characteristic X-rays. Each element has a unique atomic structure and therefore emits X-rays at a unique set of energies, allowing for the identification of the elements present in the sample.
EDS analysis is routinely used to confirm the elemental composition of this compound materials. In studies of this compound nanoparticle-decorated carbon nitride heterostructures (Y₂S₃@CNS), EDS has been used to confirm the presence of yttrium, sulfur, carbon, and nitrogen. researchgate.net The analysis provides semi-quantitative data on the elemental distribution within the composite material. researchgate.net Similarly, in the development of yttrium-doped materials like copper selenide (B1212193) (CuSe:Y), EDS analysis affirms the successful incorporation of yttrium into the host material.
The addition of this compound to alloys has also been verified using this technique. For example, an EDS X-ray line scan for yttrium was used to analyze a NiCrAl alloy containing Y₂S₃, confirming the distribution of yttrium within the alloy's microstructure. dtic.mil
| Element | Source Material | Confirmation Method | Reference |
|---|---|---|---|
| Yttrium (Y) | This compound (Y₂S₃) | Confirmed Presence | researchgate.net |
| Sulfur (S) | This compound (Y₂S₃) | Confirmed Presence | researchgate.net |
| Carbon (C) | Graphitic Carbon Nitride (CNS) | Confirmed Presence | researchgate.net |
| Nitrogen (N) | Graphitic Carbon Nitride (CNS) | Confirmed Presence | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the types of chemical bonds (functional groups) present in a molecule. The wavelength of light absorbed is characteristic of the chemical bond, as can be seen in an annotated spectrum.
In the analysis of yttrium-based materials, FTIR is used to identify the characteristic vibrations of bonds involving yttrium. For yttrium oxide (Y₂O₃), a characteristic absorption peak associated with the Y-O bond vibration is observed near 566 cm⁻¹. researchgate.net This helps confirm the formation of the oxide. In more complex systems, such as this compound composites (e.g., Y₂S₃@CNS), FTIR spectroscopy is used to characterize the material and identify the presence of various functional groups. researchgate.net
Analysis of precursors used in the synthesis of yttrium compounds can also reveal relevant information. For instance, in the synthesis of yttrium oxide nanoparticles from precursors that may contain sulfur impurities, a C-S sulfide stretching mode has been identified at 677 cm⁻¹. ekb.eg The presence or absence of such peaks after synthesis and calcination can confirm the purity of the final this compound product and ensure that no unintended oxide or oxysulfide phases have formed.
Raman Spectroscopy
Raman Spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser. The laser light interacts with molecular vibrations, phonons or other excitations in the system, resulting in the energy of the laser photons being shifted up or down. The shift in energy gives information about the vibrational modes in the system.
This technique is particularly powerful for studying the structural properties of materials, including phase transitions under high pressure. While detailed Raman studies specifically on this compound are limited, extensive research on yttrium hydrides (YH₃) and superhydrides (YH₉) demonstrates the capability of the technique. researchgate.netaps.orgresearchgate.netarxiv.org In these studies, Raman spectra were measured at various high pressures to investigate structural and electronic phase transitions. researchgate.net For yttrium superhydride, the appearance of sharp, characteristic Raman peaks after laser heating at high pressure signifies the transformation to a new crystal structure. aps.orgresearchgate.net For example, post-heating spectra of a YHₓ and H₂ mixture at 171 GPa showed distinct peaks around 505, 833, and 1136 cm⁻¹. aps.orgresearchgate.net The pressure-induced shifts of these Raman peaks provide critical data on the material's structural evolution. aps.org This methodology is directly applicable to the study of this compound, where it could be used to explore its structural stability and phase behavior under extreme conditions.
| Raman Peak (cm⁻¹) | Observation | Reference |
|---|---|---|
| ~505 | Sharp, characteristic peak | aps.orgresearchgate.net |
| ~833 | Sharp, characteristic peak | aps.orgresearchgate.net |
| ~1136 | Sharp, characteristic peak | aps.orgresearchgate.net |
| ~2048 | Broad peak | aps.orgresearchgate.net |
Electrochemical Characterization Techniques
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique. In a CV experiment, the working electrode potential is ramped linearly versus time. When the potential reaches a set value, the direction of the ramp is reversed. This cycle can be repeated multiple times. The current at the working electrode is plotted versus the applied voltage to give the cyclic voltammogram trace. CV is used to study the electrochemical properties of an analyte in solution or of a molecule that is adsorbed onto the electrode.
CV is extensively used to evaluate the electrochemical performance of this compound-based materials, particularly for applications in electrochemical sensors and supercapacitors. For example, a modified glassy carbon electrode using a this compound/carbon nitride composite (Y₂S₃@CNS/GCE) was evaluated for its electrocatalytic activity. researchgate.net The CV profiles of the modified electrode in a potassium ferricyanide (B76249) ([Fe(CN)₆]³⁻/⁴⁻) solution showed well-defined redox peaks, with a significant enhancement in peak current compared to the bare electrode, indicating superior electrical conductivity and a larger electroactive surface area. researchgate.net The effect of scan rate on the peak currents helps in understanding the kinetics of the electrode process. researchgate.net
In supercapacitor applications, CV is used to determine the specific capacitance of materials. This compound thin films have demonstrated pseudocapacitive behavior, and their specific capacitance can be calculated from the integrated area of the CV curve. Similarly, yttrium-doped iron oxide nanoparticles have been shown to have pseudocapacitive characteristics based on their CV curves, which differ significantly from the rectangular shape of an ideal electric double-layer capacitor. scielo.br
| Electrode | Anodic Peak Current (Ipa) | Cathodic Peak Current (Ipc) | Peak Separation (ΔEp) | Reference |
|---|---|---|---|---|
| Bare GCE | Low | Low | Large | researchgate.net |
| Y₂S₃/GCE | Moderate | Moderate | Moderate | researchgate.net |
| CNS/GCE | High | High | Small | researchgate.net |
| Y₂S₃@CNS/GCE | Highest | Highest | Smallest | researchgate.net |
Galvanostatic Charge-Discharge (GCD)
Galvanostatic Charge-Discharge (GCD) is a fundamental technique for evaluating the performance of this compound-based materials in energy storage applications, such as supercapacitors. This method involves charging and discharging the electrode material at a constant current and monitoring the change in potential over time. The resulting charge-discharge curves provide critical information about the material's specific capacitance, energy density, and power density.
The shape of the GCD profile reveals the nature of the energy storage mechanism. For this compound-based electrodes, the nearly triangular and symmetric shape of the charge-discharge curves at different current densities indicates good capacitive behavior and high coulombic efficiency. In studies involving this compound as an electrode material, GCD measurements have been used to quantify its performance. For instance, yttrium-doped iron oxide nanoparticles have been shown to deliver specific capacitance values ranging from 190.3 F g⁻¹ at a low discharge current of 0.25 A g⁻¹ to 55.9 F g⁻¹ at a higher current of 10 A g⁻¹. scielo.br This demonstrates the material's ability to store charge, which is a key parameter derived from GCD analysis. scielo.br
The analysis of GCD curves is crucial for determining the practical applicability of this compound materials in energy storage devices. mdpi.com The specific capacitance (Csp) can be calculated from the discharge curve using the formula: Csp = (I × Δt) / (m × ΔV), where I is the constant discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window. Researchers use this data to compare the performance of different material compositions and morphologies. researchgate.netscience.gov
Below is a data table summarizing the specific capacitance of yttrium-doped iron oxide nanoparticles at various current densities, as determined by GCD tests.
| Current Density (A g⁻¹) | Specific Capacitance (F g⁻¹) |
|---|---|
| 0.25 | 190.3 |
| 0.5 | 159.4 |
| 1 | 138.9 |
| 2 | 117.5 |
| 3 | 96.7 |
| 5 | 82.0 |
| 7 | 66.8 |
| 10 | 55.9 |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial and bulk electrochemical properties of this compound-based electrode materials. researchgate.netnih.gov By applying a small amplitude AC voltage or current over a wide range of frequencies, EIS can deconstruct the various resistance and capacitance components within the electrochemical cell. gamry.comacs.org The data is typically visualized in a Nyquist plot, which plots the imaginary part of impedance (-Z") against the real part (Z'). ucla.edupineresearch.com
A typical Nyquist plot for an electrode material consists of a semicircle in the high-frequency region and a straight line in the low-frequency region. ucla.edu The intercept of the semicircle with the real axis at high frequencies represents the equivalent series resistance (Rs), which includes the resistance of the electrolyte, the separator, and the electrical contacts. The diameter of the semicircle corresponds to the charge-transfer resistance (Rct) at the electrode/electrolyte interface, which is inversely related to the rate of the redox reactions. nih.gov A smaller semicircle indicates faster charge transfer kinetics. The straight line in the low-frequency region, known as the Warburg impedance, is characteristic of ion diffusion processes within the electrode material. nih.gov
For this compound-based materials, EIS is used to understand how modifications, such as creating composites, affect the electrochemical performance. For example, in a study of a Y₂S₃@CNS composite (this compound nanoparticles decorated on graphitic carbon nitride), EIS was used to compare the impedance of the composite electrode to that of the individual components. researchgate.net The composite showed a significantly smaller semicircle in the Nyquist plot compared to bare or individually modified electrodes, indicating a lower charge transfer resistance and enhanced electrocatalytic activity. researchgate.net This improvement is often attributed to the synergistic effects between this compound and the carbonaceous material, which facilitates faster electron transfer. researchgate.net
The analysis of EIS data often involves fitting the experimental plot to an equivalent electrical circuit model, where elements like resistors and capacitors represent physical processes in the cell. gamry.comnih.govresearchgate.net
| Electrode Material | Charge Transfer Resistance (Rct) (Ω) | Description |
|---|---|---|
| Bare GCE | ~1500 | Unmodified Glassy Carbon Electrode showing high resistance. |
| Y₂S₃/GCE | ~1250 | This compound modified electrode with moderate resistance. |
| CNS/GCE | ~1000 | Carbon Nitride Sheet modified electrode with lower resistance. |
| Y₂S₃@CNS/GCE | ~500 | Composite electrode showing the lowest resistance, indicating fastest charge transfer. |
Note: Rct values are estimated from the diameter of the semicircles in the provided Nyquist plots.
Surface and Porosity Characterization
Wettability Tests and Contact Angle Measurements
For this compound materials, wettability tests are essential to ensure efficient electrolyte penetration into the electrode's porous structure. A study on chemically deposited this compound (Y₂S₃) thin films reported a hydrophilic surface nature, with a measured water contact angle of 52.6°. researchgate.net This hydrophilic character is advantageous for supercapacitor applications as it facilitates a good interface with aqueous electrolytes, allowing ions to easily access the active sites on the material's surface.
The contact angle is determined by the balance of interfacial tensions between the solid, liquid, and vapor phases, as described by Young's equation. nanoscience.com Factors such as surface chemistry and surface roughness significantly influence the contact angle. nih.govjournalssystem.com For instance, nanostructured or porous morphologies, which are common in synthesized electrode materials, can enhance wettability. The nanogranule-like porous morphology of the Y₂S₃ films contributes to their hydrophilic properties. researchgate.net In contrast, other rare-earth materials like ytterbium sulfide (Yb₂S₃) films have also been shown to be hydrophilic with a contact angle of 61.2°, indicating that this is a common feature for some rare-earth sulfides. researchgate.net
| Material | Contact Angle (°) | Surface Nature | Reference |
|---|---|---|---|
| This compound (Y₂S₃) | 52.6 | Hydrophilic | researchgate.net |
| Ytterbium Sulfide (Yb₂S₃) | 61.2 | Hydrophilic | researchgate.net |
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for determining the specific surface area of materials. catalysis.blogmalvernpanalytical.com It is based on the physical adsorption of a gas (typically nitrogen) onto the surface of a solid at cryogenic temperatures. iitk.ac.inanton-paar.com A high specific surface area is often a desirable property for materials used in catalysis and energy storage, as it provides more active sites for reactions or charge accumulation.
The analysis involves measuring the amount of nitrogen gas adsorbed onto the material's surface at various relative pressures. fau.eu The resulting data, plotted as an adsorption-desorption isotherm, provides information not only on the surface area but also on the pore volume and pore size distribution. universallab.orgdavidpublisher.com The shape of the isotherm and its associated hysteresis loop can classify the type of pores present (e.g., micropores, mesopores, or macropores). researchgate.net
For this compound (Y₂S₃), BET analysis has been used to characterize its porous structure. In a study of Y₂S₃ thin films prepared by a soft chemical route, the material was found to have a specific surface area of 3.40 m² g⁻¹. researchgate.net While this value may seem modest, it is linked to the material's nanogranule-like porous morphology, which is beneficial for its application. researchgate.net The surface area and porosity directly impact the material's performance in applications like supercapacitors by influencing the accessibility of the electrolyte to the electrode's interior surfaces. researchgate.netmdpi.com
| Material | Specific Surface Area (m² g⁻¹) | Morphology |
|---|---|---|
| This compound (Y₂S₃) Thin Film | 3.40 | Nanogranule-like, Porous |
Computational and Theoretical Characterization Methods
Computational and theoretical methods, particularly those based on Density Functional Theory (DFT), have become indispensable for characterizing the intrinsic properties of materials like this compound. researchgate.net DFT calculations allow for the prediction and understanding of structural, electronic, and thermodynamic properties from first principles, complementing experimental findings. mdpi.comresearchgate.netmdpi.com
These methods have been employed to investigate various yttrium compounds, including sulfides, oxides, and hydrides. acs.orgfrontiersin.org For this compound (YS), theoretical studies have explored its structural stability under pressure. Calculations predicted that the NaCl-type structure of YS transforms into a CsCl-type structure at approximately 50 GPa, a finding that aligns with experimental observations. nih.gov
DFT is also used to explore the reaction mechanisms and electronic structures of this compound-related systems. For example, the reaction between a yttrium atom (Y) or cation (Y⁺) and carbonyl sulfide (SCO) has been studied to understand C-S bond activation, revealing that the reaction proceeds more favorably along the C-S bond activation pathway. researchgate.net Furthermore, calculations on ternary systems like YSHn have been used to predict new stable hydride structures under high pressure, investigating their electronic band structures and bonding nature. nih.gov For the ternary semiconductor CuYS₂, DFT calculations have determined its structural, electronic, and optical properties, predicting an indirect band gap of about 1.34-1.39 eV. researchgate.net
These computational approaches provide powerful insights that can guide the synthesis and development of new this compound-based materials for various applications. frontiersin.org
| Compound/System | Property Investigated | Key Finding | Reference |
|---|---|---|---|
| This compound (YS) | Structural Phase Transition | NaCl to CsCl structure transition at ~50 GPa. | nih.gov |
| Y + SCO Reaction | Reaction Mechanism | C-S bond activation is energetically more favorable than C-O bond activation. | researchgate.net |
| CuYS₂ | Electronic Properties | Predicted to have an indirect band gap of ~1.34-1.39 eV. | researchgate.net |
| YSH₅ | Electronic Properties | Semiconducting with an indirect band gap of 1.44 eV at 90 GPa, metallizing at 235 GPa. | nih.gov |
Electronic and Optical Properties Research of Yttrium Sulfide
Electronic Band Structure Calculations and Band Gap Determination (Direct vs. Indirect)
The electronic band structure of a material dictates its electrical and optical properties. For yttrium sulfide (B99878), particularly the orthorhombic phase of Y₂S₃, computational studies using density functional theory (DFT) have been instrumental in determining its band structure. Calculations performed with functionals such as PBEsol and MBJ have indicated that Y₂S₃ is a direct band gap semiconductor. researchgate.netresearchgate.netijarset.com This means that the minimum of the conduction band and the maximum of the valence band occur at the same point in the Brillouin zone (the Γ-point), which is a favorable characteristic for applications in light-emitting devices. researchgate.net
The calculated band gap values for Y₂S₃ can vary depending on the computational method used. For instance, calculations using the PBEsol functional tend to underestimate the band gap. researchgate.netresearchgate.net More accurate methods like the HSE06 hybrid functional have been employed for a better estimation, yielding a band gap of 2.75 eV for Y₂S₃. researchgate.netresearchgate.netijarset.com Experimental measurements have reported band gap values in the range of 1.35 eV to 2.8 eV. researchgate.net The wide band gap nature of Y₂S₃ suggests its potential for absorbing light in the ultraviolet region. researchgate.netresearchgate.netijarset.com
In contrast, a related hypothetical Janus compound, Y₂TeS₂, is predicted to be an indirect band gap semiconductor. researchgate.netresearchgate.net The distinction between direct and indirect band gaps is fundamental, as it governs the efficiency of light absorption and emission processes. nanotechunn.com
| Method | Band Gap Type | Calculated/Experimental Value (eV) | Reference |
|---|---|---|---|
| PBEsol (calculated) | Direct | 0.66 | researchgate.net |
| MBJ (calculated) | Direct | 1.42 | researchgate.net |
| HSE06 (calculated) | Direct | 2.75 | researchgate.netresearchgate.netijarset.com |
| Experimental | - | 1.35 - 2.80 | researchgate.net |
Pressure-Dependent Band Gap and Electronic Structure Evolution
The electronic properties of this compound are sensitive to external pressure. Studies have shown that the band gap of Y₂S₃ decreases as pressure increases. researchgate.netresearchgate.net This pressure-induced band gap narrowing is a common phenomenon in semiconductors and is attributed to the increased overlap of atomic orbitals as the interatomic distances decrease under compression. The evolution of the electronic structure under pressure is critical for understanding the material's behavior in extreme environments and for tuning its properties for specific applications. For instance, a pressure-induced semiconductor-to-metal transition has been observed in other yttrium-sulfur compounds, highlighting the significant role of pressure in modulating their electronic nature. ufs.ac.za
Electronic Density of States (DOS) and Partial Density of States (PDOS)
The electronic density of states (DOS) provides information about the number of available electronic states at each energy level. The partial density of states (PDOS) further breaks down the DOS, revealing the contribution of each atomic orbital (e.g., s, p, d orbitals) of each element to the total DOS. For Y₂S₃, PDOS calculations have shown that the conduction band minimum (CBM) is primarily composed of the d-orbitals of yttrium (Y(d)), while the valence band maximum (VBM) is mainly contributed by the p-orbitals of sulfur (S(p)). researchgate.netresearchgate.net This understanding of the orbital contributions is essential for predicting the material's chemical bonding characteristics and its response to doping. The analysis of DOS and PDOS is a powerful tool for interpreting the electronic structure and properties of materials. acs.org
Theoretical Prediction of Electronic Properties
Theoretical calculations can predict various electronic properties that are crucial for understanding the chemical reactivity and stability of materials. For yttrium-containing systems, such as yttrium clusters, density functional theory has been used to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, ionization energy, electron affinity, chemical hardness, and softness. mdpi.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's or cluster's excitability and chemical reactivity. A larger HOMO-LUMO gap generally implies greater stability. mdpi.com
Ionization Energy (I) and Electron Affinity (A): These are fundamental properties that can be estimated from the energies of the HOMO and LUMO, respectively (I ≈ -E_HOMO and A ≈ -E_LUMO). ijarset.com
Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to deformation or change in electron distribution. It can be approximated as η ≈ (I - A) / 2. Softness is the reciprocal of hardness (S = 1/η). A smaller hardness value indicates higher reactivity. ijarset.com
| Property | Description | Significance |
|---|---|---|
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. |
| Ionization Energy | The minimum energy required to remove an electron from a neutral atom or molecule. | Relates to the ability to donate an electron. |
| Electron Affinity | The energy change that occurs when an electron is added to a neutral atom or molecule. | Relates to the ability to accept an electron. |
| Chemical Hardness | Resistance to change in electron distribution. | A measure of stability and reactivity. |
| Chemical Softness | The reciprocal of chemical hardness. | Indicates higher reactivity. |
Optical Absorption and Emission Characteristics
The optical properties of this compound and related compounds have been investigated through various spectroscopic techniques.
UV-Vis Spectroscopy: The wide band gap of Y₂S₃ suggests that it primarily absorbs light in the ultraviolet region of the electromagnetic spectrum. researchgate.netresearchgate.netijarset.com UV-Vis spectroscopy is a key technique for determining the absorption characteristics and estimating the optical band gap of such materials.
Photoluminescence (PL): Photoluminescence is the emission of light from a material after it has absorbed photons. Doped yttrium-based sulfides are well-known for their luminescent properties. For instance, yttrium-doped zinc sulfide (ZnS) nanoparticles exhibit photoluminescence, with the emission properties being strongly influenced by the yttrium doping concentration. researchgate.net Yttrium oxide (Y₂O₃) doped with rare-earth elements also shows strong photoluminescence. aip.orgunict.it
Cathodoluminescence (CL): Cathodoluminescence is the emission of light when a material is bombarded with electrons. Yttrium oxysulfide (Y₂O₂S) doped with europium (Y₂O₂S:Eu) is a well-known red phosphor used in display technologies due to its high cathodoluminescence efficiency. researchgate.net The luminescence arises from electronic transitions within the dopant ions. Similarly, yttrium oxide doped with various rare-earth elements is used as a phosphor in cathodoluminescence applications. aip.org
Photocurrent and Photoconductivity Studies
Photocurrent and photoconductivity are phenomena where a material's electrical conductivity increases upon exposure to light. Research on the photoresponsive properties of this compound is emerging. Studies have indicated that Y₂S₃ can exhibit a significant enhancement in photoconductivity, particularly when its structure is modulated, for instance, through pressure application. diva-portal.org This suggests its potential for use in photodetectors and other optoelectronic devices.
While direct and extensive studies on the photocurrent of Y₂S₃ are limited in the provided context, research on related yttrium compounds, such as oxygen-containing yttrium hydride (YHO) thin films, has shown a strong photoconductive response. nih.gov Furthermore, studies on other metal sulfides, like bismuth sulfide (Bi₂S₃), have demonstrated enhanced photocurrent upon doping with yttrium, indicating that yttrium can play a role in improving the photoresponsive properties of sulfide materials. researchgate.net
Influence of Doping on Electronic and Optical Properties of this compound Systems
Doping is a common strategy to tailor the electronic and optical properties of semiconductor materials. The introduction of dopant atoms into the host lattice of this compound can create new energy levels within the band gap, thereby altering its conductivity and luminescent characteristics. aip.org
For example, doping zinc sulfide (ZnS) nanoparticles with yttrium has been shown to decrease the band gap and significantly affect the photoluminescence emission properties. researchgate.net At low concentrations, yttrium doping can enhance the band edge emission, while at higher concentrations, it may suppress it. researchgate.net Similarly, yttrium doping in other metal sulfides, such as bismuth sulfide (Bi₂S₃), has been found to introduce highly reactive sites, narrow the band gap, and reduce the recombination rate of photoinduced electron-hole pairs, leading to enhanced photocatalytic activity. researchgate.net The ionic radius and oxidation state of the yttrium dopant play a crucial role in how it is incorporated into the host lattice and its resulting effect on the material's properties.
Anisotropic Electronic Behavior
Research into the anisotropic electronic behavior of this compound (Y₂S₃) is an area that is not extensively documented in publicly available scientific literature. Anisotropic behavior refers to the directional dependence of a material's physical properties. In the context of electronic properties, this would manifest as variations in electrical conductivity, resistivity, or charge carrier mobility when measured along different crystallographic axes.
This compound can exist in several crystal structures, including orthorhombic, monoclinic, and cubic phases. journaljenrr.com The orthorhombic phase of Y₂S₃ is known to be a direct bandgap semiconductor. journaljenrr.comsdiarticle5.com Theoretical studies and computational simulations have been conducted to understand its structural, mechanical, and electronic properties. journaljenrr.comresearchgate.net For instance, density functional theory (DFT) calculations have been used to investigate the band structure and stability of the orthorhombic phase. journaljenrr.comresearchgate.net
However, despite the existence of these different crystal structures which could inherently lead to anisotropic properties, detailed experimental or theoretical data quantifying the anisotropic electronic behavior of pure this compound is scarce. Studies on related compounds, such as yttrium oxysulfide (Y₂O₂S), have shown evidence of anisotropic characteristics in their electronic structure, specifically an anisotropic mass of the hole carrier. researchgate.netaps.org This is attributed to the anisotropic character of the top of the valence bands. researchgate.netaps.org
While research has been conducted on the electrical properties of doped this compound, such as Al-doped Y₂S₃ which behaves as a metastable degenerate semiconductor, these studies have not focused on or provided data regarding electronic anisotropy. researchgate.net Therefore, a comprehensive understanding of how the electronic properties of this compound vary with crystallographic direction remains a subject for future investigation.
Data Tables
Based on a thorough review of the available scientific literature, no specific experimental or theoretical data tables detailing the anisotropic electronic properties (e.g., directional conductivity, effective mass) of this compound could be located.
Defect Chemistry and Impurity Effects in Yttrium Sulfide Systems
Point Defect Formation and Anion Ordering in Yttrium Compounds
Point defects, which are imperfections at a single atomic site, are fundamental to the behavior of crystalline materials like yttrium compounds. In yttrium-containing systems, such as yttria (Y₂O₃), native point defects like vacancies, interstitials, and antisites are considered in their various charge states. mit.edu The predominant types of defects are influenced by the chemical potentials and Fermi levels within the material. mit.edu For instance, in yttria, oxygen vacancies are the dominant defect type under conditions of high yttrium chemical potential. mit.edu
While specific detailed studies on point defect formation exclusively in yttrium sulfide (B99878) are not extensively covered in the provided results, general principles from other yttrium compounds and similar metal sulfides can be applied. For example, studies on lead sulfides (PbS) show that monovacancy defects and Schottky defects (pairs of cation and anion vacancies) are generally favored over interstitial and Frenkel defects (vacancy-interstitial pairs). uu.nl
Anion ordering is another critical aspect, particularly in compounds with multiple anion species or significant non-stoichiometry. In systems like yttrium oxyhydrides, the arrangement of different anions (e.g., O²⁻ and H⁻) on the crystal lattice significantly controls the material's properties. nih.gov Computational studies suggest a preference for a disordered anion lattice over an ordered one due to more favorable energetics. nih.gov In the CaS-Y₂S₃ system, long-range vacancy ordering can lead to a lowering of the crystal symmetry from cubic to rhombohedral. anu.edu.au This ordering is characterized by a specific modulation wave vector and results in the observation of twinning between different rhombohedral domains. anu.edu.au
Role of Defects in Electronic and Optical Properties
The presence of defects in yttrium compounds has a profound impact on their electronic and optical properties. In yttrium oxysulfide (Y₂O₂S), first-principles calculations have shown that intrinsic point defects can introduce energy levels within the band gap. researchgate.net Specifically, anion vacancies and interstitial sulfur atoms tend to create relatively deep levels, while interstitial oxygen can induce shallower hole trap levels. researchgate.net The concentration of these anion vacancies and interstitial anions is typically larger than that of yttrium vacancies or interstitials under practical conditions. researchgate.net
The introduction of defects through doping also alters these properties. For example, doping zinc sulfide (ZnS) nanoparticles with yttrium affects their emission properties. researchgate.net At low concentrations, yttrium can enhance the band edge emission by occupying zinc vacancies in the lattice structure. researchgate.net However, at higher doping levels, yttrium ions may move to interstitial sites, which can suppress this emission. researchgate.net Yttrium doping in ZnS has also been observed to cause a decrease in the material's band gap. researchgate.net
In yttrium oxyhydride, antisite disorder, where anions swap positions, can lower the band gap, bringing theoretical calculations into closer agreement with experimental observations. figshare.com Furthermore, specific defect reactions, prompted by photoexcitation, are linked to the material's photochromic behavior. figshare.com
Influence of Yttrium on Non-Metallic Inclusion Formation in Alloys (e.g., Steel)
Yttrium is often added to alloys like steel to control the formation of non-metallic inclusions, which are compounds that can be detrimental to the mechanical properties of the final product. wikipedia.org When added to steel, yttrium reacts with elements like oxygen and sulfur to form stable oxides, sulfides, and oxysulfides. nih.govnih.gov These yttrium-based inclusions, such as YS, Y₂S₃, and Y₂O₂S, are typically small (0.5-3.0 μm) and evenly distributed throughout the steel ingot. jmmab.com Unlike larger inclusions such as alumina (Al₂O₃) or manganese sulfide (MnS), yttrium compounds have high melting temperatures, which ensures their stability during processing. jmmab.com
The morphology and composition of these inclusions can be complex. In as-cast stainless steels with yttrium additions, homogeneous spherical Al-Y-Si(-Mn-Cr) oxide inclusions have been observed. researchgate.net After heat treatment, these can transform into irregular shapes with distinct yttrium-rich and aluminum-rich sections. researchgate.net The formation of fine, dispersed yttrium sulfide inclusions can be beneficial as it reduces the formation of larger, more harmful manganese sulfide inclusions. jmmab.com
Thermodynamics and Kinetics of Inclusion Formation (e.g., Y₂O₃, Y₂O₂S, YS phases)
The formation of yttrium-containing inclusions in steel is governed by thermodynamics and kinetics. researchgate.net The sequence of adding alloying elements is critical. jmmab.comceon.rs If yttrium is introduced into liquid steel before deoxidizers like aluminum, it will readily react with oxygen to form yttrium oxides (e.g., Y₂O₃), leading to significant "losses" of the element for its intended purpose of sulfide modification. jmmab.comceon.rs
To promote the formation of this compound (YS or Y₂S₃), the oxygen content in the molten steel must be low. jmmab.comproquest.com This is typically achieved by adding a strong deoxidizer like aluminum first. researchgate.netproquest.com Once the oxygen activity is reduced, yttrium can effectively react with sulfur. nih.gov The formation of the this compound (YS) phase is associated with the highest activity of yttrium and very low oxygen activity. jmmab.com Thermodynamic models based on Wagner's formalism are used to study the precipitation of these phases and the relationships between the additions of Y, Al, Ca, O, and S. jmmab.comceon.rs
The growth of these complex inclusions is also a key factor. Simulations have shown that the yttrium content in the steel is decisive for the formation of complex oxide inclusions and the final oxygen content. nih.gov Conversely, for the growth of oxide-sulfide inclusions, the sulfur content of the steel plays the determining role. nih.gov
Advanced Applications and Emerging Research Directions for Yttrium Sulfide
Photocatalytic Applications (e.g., Water Splitting)
The quest for clean and renewable energy has driven research into photocatalytic water splitting to produce hydrogen. Yttrium sulfide (B99878) is being investigated as a potential photocatalyst for this process. journaljenrr.commdpi.commdpi.com
Recent computational studies using density functional theory have explored the photocatalytic properties of the orthorhombic phase of yttrium sulfide (Y₂S₃). journaljenrr.comresearchgate.net These studies indicate that Y₂S₃ is a direct bandgap semiconductor. researchgate.net The calculated band gap and band edge potentials suggest its suitability for driving both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) under illumination. researchgate.net Specifically, the conduction band minimum is positioned appropriately to reduce water to hydrogen, while the valence band maximum is suitable for the oxidation of water to oxygen. researchgate.net
While much of the current research is based on theoretical calculations, these findings highlight the potential of this compound in photocatalysis. journaljenrr.comresearchgate.net Further experimental validation is necessary to fully realize its capabilities in practical water splitting applications.
Optoelectronic Devices and Luminescent Materials
This compound's unique optical and electronic properties make it a candidate for various optoelectronic applications, from displays and lighting to infrared technologies and lasers. zegmetal.comzhiyuematerial.com
Phosphor Host Materials for Displays and Lighting
Yttrium-based compounds are integral to the development of phosphor materials used in displays and lighting. samaterials.com While yttrium oxide sulfide (Y₂O₂S) doped with rare-earth elements like europium (Eu³⁺) is a well-established red phosphor in cathode ray tubes (CRTs) and is being used in LEDs, the pure sulfide form is also of interest. ontosight.aiwikipedia.orgresearchgate.netrsc.org this compound itself is used in the manufacturing of some phosphors and luminescent materials. samaterials.comsamaterials.com The efficiency of these phosphors is dependent on the host material, which influences the luminescent properties of the dopant ion. ajol.info For instance, the luminescence of Eu³⁺-doped phosphors, which produce a bright red light, is widely utilized. ajol.info
Research into new host materials is ongoing, with a focus on improving stability and efficiency. While sulfide phosphors can sometimes suffer from lower stability compared to oxides, their unique luminescent characteristics continue to make them a subject of study. zegmetal.comrsc.org
Table 1: Yttrium-Based Phosphor Applications
| Phosphor Compound | Dopant | Application | Reference |
| Y₂O₂S | Eu³⁺ | Red phosphor in CRTs, LEDs | ontosight.ai, wikipedia.org, rsc.org |
| Y₂O₂S | Pr³⁺ | Fluorescent lighting, displays | ontosight.ai |
| Y₂O₂S | Tb³⁺ | White long-lasting phosphors | researchgate.net |
| YInGe₂O₇ | Eu³⁺ | Red-emitting phosphor for LEDs | ajol.info |
| ZnS | Y³⁺ | Enhanced fluorescence | repositorioinstitucional.mx |
Infrared Detection and Photoelectric Conversion
This compound and related compounds are being explored for their potential in infrared (IR) detection and photoelectric conversion. zhiyuematerial.comresearchgate.net Sulfide materials, in general, are known for their ability to transmit in the infrared region, making them suitable for applications in surveillance and other IR technologies. researchgate.net Yttrium antimonide, for example, is utilized in infrared detection and imaging. americanelements.com
In the realm of photoelectric conversion, this compound is considered a potential material for solar cells and other light-to-energy devices. vaccoat.comgoogle.com.pg Research has shown that incorporating a thin film of yttrium between cadmium sulfide layers can significantly enhance light absorbability and photocurrent. vaccoat.com This suggests that yttrium compounds can play a crucial role in improving the efficiency of photovoltaic devices.
Solid-State Lasers
Yttrium-containing crystals are a cornerstone of solid-state laser technology. While yttrium aluminum garnet (YAG) is the most famous example, research into other yttrium-based host materials, including sulfides, continues. researching.cnbansdoc.gov.bd The host material plays a critical role in the laser's performance, and fluoride (B91410) crystals like yttrium lithium fluoride (YLF) are favored for certain applications due to their lower phonon energy compared to oxides. optica.orgheegermaterials.com
Sulfide crystals are also being investigated as potential laser hosts, particularly for mid-infrared lasers. researching.cnbansdoc.gov.bd The unique properties of this compound could lead to the development of new types of solid-state lasers with specific wavelength outputs and performance characteristics. zegmetal.comzegmetal.com High-resolution laser spectroscopy has been performed on yttrium ions in sputtered vapor, which aids in understanding the fundamental properties relevant to laser applications. optica.org
Energy Storage Systems
The demand for efficient energy storage solutions has spurred research into new materials for batteries and supercapacitors. This compound has emerged as a material of interest in this field.
Supercapacitor Electrode Materials
This compound is being investigated as a potential electrode material for supercapacitors. researchgate.net A study on electrodeposited this compound films demonstrated their viability as a storage electrode in a photoelectrochemical storage cell. researchgate.netresearchgate.net The charging and discharging characteristics of the this compound electrode indicated its potential for use in energy storage devices. researchgate.net
Research on related materials provides further context. For instance, ytterbium sulfide (Yb₂S₃) thin films have shown promising supercapacitive performance. researchgate.net Additionally, doping nickel oxide with yttrium has been found to improve the specific capacitance and electrochemical properties of the material. xmu.edu.cn While direct research on this compound for supercapacitors is still emerging, these related studies suggest a promising path forward.
Table 2: Research on Yttrium and Related Sulfides in Supercapacitors
| Material | Application | Key Finding | Reference |
| This compound (Y₂S₃) | Storage Electrode | Demonstrated charging and discharging capability in a photoelectrochemical cell. | researchgate.net, researchgate.net |
| Ytterbium Sulfide (Yb₂S₃) | Supercapacitor Electrode | Nano-grained thin films showed excellent supercapacitive performance. | researchgate.net |
| Yttrium-doped Nickel Oxide | Supercapacitor Electrode | Doping improved specific capacitance and electrochemical properties. | xmu.edu.cn |
| Bismuth Yttrium Oxide (Bi₃YO₆) | Asymmetric Supercapacitor Electrode | Delivered high specific capacitance and excellent cycling stability. | x-mol.net |
Storage Electrodes in Photoelectrochemical Cells
A significant area of research for this compound is its application as a storage electrode in photoelectrochemical (PEC) storage cells. These devices are designed to both convert solar energy into electricity and store it in a single integrated unit. A study demonstrated the viability of an electrodeposited this compound film as a storage electrode in a three-electrode PEC system. researchgate.netresearchgate.net In this setup, a cadmium selenide (B1212193) (CdSe) film served as the photoelectrode, and a graphite (B72142) rod was used as the counter electrode. researchgate.net
The cell operates by illuminating the photoelectrode, which generates charge carriers. These charges are then transferred to the this compound storage electrode, where a reversible chemical reaction takes place, effectively storing the energy. researchgate.net The charging and discharging characteristics of the cell were studied to evaluate the performance of the this compound electrode.
During the charging phase, which lasted for 120 minutes under illumination from a 500-Watt tungsten filament lamp, the cell voltage increased from 30 to 200 mV. researchgate.net In the subsequent discharging phase, the cell voltage decreased from 600 to 300 mV. researchgate.net While the potential drop under load was noted, attributed to resistance losses in the system, the study concluded that this compound films are promising for use as storage electrodes in PEC cells. researchgate.netresearchgate.net
| PEC Storage Cell Parameter | Value | Conditions |
| Charging Time | 120 minutes | 500W tungsten lamp illumination |
| Charging Voltage Change | 30 mV to 200 mV | During charging |
| Discharging Voltage Change | 600 mV to 300 mV | Under load |
| Photoelectrode | Cadmium Selenide (CdSe) | - |
| Storage Electrode | This compound (Y₂S₃) | - |
| Counter Electrode | Graphite | - |
Interfacial Materials in Lithium-Sulfur Batteries
Lithium-sulfur (Li-S) batteries are a next-generation energy storage technology with a high theoretical energy density. However, they face challenges such as the "shuttle effect" of lithium polysulfides, which degrades battery performance. researchgate.netxmu.edu.cn Research has explored the use of various materials as interlayers or to modify the solid electrolyte interphase (SEI) to mitigate these issues. While direct research on this compound as an interfacial material is limited, studies on yttrium-containing compounds provide insight into its potential role. For instance, yttrium-containing solid electrolyte interphases have been shown to safeguard lithium anodes. researchgate.net
The use of sulfide-based solid electrolytes is a promising strategy to suppress the shuttle effect. xmu.edu.cnrsc.org These solid-state batteries can benefit from optimized interfaces between the electrode and the electrolyte. Research has shown that creating a liquid-solid interface with a polysulfide catholyte and a sulfide solid electrolyte can enhance charge transfer and ion diffusion, leading to improved battery performance with high sulfur loading and a long cycle life. rsc.org Given this compound's properties as a stable sulfide material, it is a candidate for investigation as a component in these advanced interfacial designs.
Thermoelectric Materials
Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, making them valuable for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is determined by its dimensionless figure of merit (ZT). This compound, particularly in nanofiber form, has been identified as a high-performance thermoelectric material. zegmetal.com The interest in rare-earth sulfides like Y₂S₃ stems from their excellent thermal stability. zegmetal.comresearchgate.net
Research into misfit layered sulfides, which have a naturally modulated structure, has shown their promise as high-temperature thermoelectric materials. acs.org Studies on compounds such as (GdS)₁.₂₀NbS₂ and related solid solutions with dysprosium have demonstrated that tuning the composition can optimize thermoelectric properties. For example, a (Gd₀.₅Dy₀.₅S)₁.₂₁NbS₂ solid solution achieved a ZT value of 0.13 at 873 K. acs.org The investigation of this compound within similar composite structures could yield materials with enhanced thermoelectric performance due to yttrium's specific electronic and thermal properties.
| Thermoelectric Material | ZT Value | Temperature (K) |
| (Gd₀.₅Dy₀.₅S)₁.₂₁NbS₂ | 0.13 | 873 |
| Bi₂SeS₂ (Iodine-doped) | 0.56 | 773 |
| (CuI)-doped (Bi₂Te₃)₀.₇₅(Bi₂Se₃)₀.₂(Bi₂S₃)₀.₀₅ | 0.85 | 523 |
Magnetic Materials and Information Storage Technologies
This compound exhibits interesting magnetic properties that make it a candidate for applications in magnetic materials and information storage technologies. zegmetal.com While yttrium itself is not magnetic, its compounds can possess unique magnetic behaviors. Ytterbium sulfide, a related rare-earth sulfide, exhibits paramagnetic behavior that can be utilized in advanced magnetic sensors and data storage. zegmetal.com The stability and favorable magnetic properties of these sulfides enhance their utility in electronic devices. zegmetal.comzegmetal.com
Research into yttrium iron garnet (YIG), with the formula Y₃Fe₅O₁₂, has shown its potential in magneto-optical information storage. researchgate.net Doping YIG with other rare-earth elements can enhance its magnetic properties. This suggests that this compound, either on its own or as a component in a composite material, could be engineered for specific magnetic applications. The development of yttrium-doped iron oxide nanoparticles has also demonstrated enhanced superparamagnetic behavior, which is crucial for applications in data storage and spintronics. scielo.br
| Magnetic Material | Saturation Magnetization (Ms) | Coercivity (Hci) |
| Y³⁺-doped Iron Oxide Nanoparticles | 43.64 emu g⁻¹ | 6.31 G |
| Pure Iron Oxide Nanoparticles | 72.96 emu g⁻¹ | 14.61 G |
Advanced Ceramics and High-Performance Composites
This compound is utilized in the production of specialized ceramics and glass materials due to its high thermal stability and optical properties. samaterials.com As an additive, it can enhance the mechanical properties and thermal stability of high-performance ceramics, glasses, and composites. samaterials.com The use of yttrium compounds in ceramics is well-established, with yttria-stabilized zirconia (YSZ) being a prominent example used in applications requiring high thermal stability and durability. inoe.roscielo.br
The addition of this compound to ceramic matrices can lead to the formation of composites with tailored properties. For example, during the melting of superalloys, yttrium can react with sulfur to form this compound (YS), which helps in the desulfurization process and improves the properties of the final alloy. mdpi.com This indicates the potential for creating metal-ceramic composites where this compound plays a crucial role in defining the material's performance. Research on Ce-TZP/Al₂O₃ ceramic composites also highlights the importance of stabilizing elements like yttrium in developing advanced ceramics with superior mechanical properties. scielo.br
Applications in Semiconductor Industry
This compound is a semiconductor material with potential applications in the electronics industry. samaterials.comresearchgate.netsamaterials.com It can be used in the production of certain semiconductor materials or as a precursor for other yttrium-based compounds. samaterials.com The electronic and optical properties of this compound can be tuned, for example, by applying pressure, which alters its band gap. journaljenrr.com
Studies have shown that this compound is a pure electronic conductor at high temperatures. researchgate.net Its wide band gap, which can be in the range of 2.75 eV, suggests it can absorb light in the ultraviolet region, making it suitable for certain optoelectronic devices. journaljenrr.com The development of heterostructures, such as this compound nanoparticles decorated on carbon nitride, has been explored for high-performance electrochemical sensors, indicating its utility in specialized semiconductor devices. researchgate.net Doping is a common method in the semiconductor industry to alter the properties of materials, and this compound can be used as a dopant or be doped with other elements to achieve desired electronic characteristics. zegmetal.comzegmetal.com
Catalysis Research
Emerging research has pointed towards the potential of this compound in the field of catalysis. researchgate.net Electrocatalytic materials are vital for electrochemical sensors due to their high surface-area-to-volume ratio and catalytic activity. researchgate.net Nanostructured this compound, with its tunable bandgap and exposed active sites, presents characteristic features for sensing and catalytic applications. researchgate.net
One area of research has demonstrated the use of an yttrium metallocene catalyst for the C–H silylation of methyl sulfides, a reaction that is important in organic synthesis. While this study uses a yttrium-based catalyst rather than this compound directly, it highlights the catalytic potential of yttrium compounds. Furthermore, research on yttrium-treated composite electrodes for photoelectrocatalytic applications has shown that the presence of yttrium enhances the degradation of pollutants. koreascience.kr The use of iodine as a catalyst has also been shown to speed up the formation of rare-earth chalcogenides like this compound. researchgate.net These findings suggest that this compound is a promising material for further investigation in various catalytic processes.
Exploration of Superconductivity in Unconventional this compound Stoichiometries
The field of condensed matter physics is witnessing a surge of interest in the exploration of superconductivity within unconventional stoichiometries of this compound, particularly under the influence of high pressure. mpg.de These investigations are revealing a rich and complex phase diagram for the yttrium-sulfur (Y-S) system, leading to the discovery of novel superconducting phases, some of which exhibit surprisingly high transition temperatures (Tc). aps.orgresearchgate.net This research frontier challenges conventional wisdom about this compound compounds and paves the way for the design of new superconducting materials.
Systematic investigations using first-principles swarm-intelligence structure searches have been instrumental in mapping out the stability of the binary Y-S system at pressures up to 50 GPa. aps.orgresearchgate.net These computational studies have successfully identified several previously unknown, energetically stable stoichiometries. aps.orgresearchgate.net Notably, many of these pressure-stabilized phases are metallic in nature, a key prerequisite for superconductivity. aps.orgresearchgate.net
Among the most promising discoveries is the sulfur-rich compound YS₃. aps.orgresearchgate.net Theoretical predictions suggest that YS₃ is a potential superconductor with an estimated transition temperature of 18.5 K at 50 GPa. aps.orgresearchgate.net The superconductivity in this phase is thought to arise from the high electronic density of states at the Fermi level, which is primarily contributed by sulfur atoms. aps.orgresearchgate.net This predicted Tc is comparable to that of the elemental constituents, yttrium and sulfur, but is achievable at significantly lower pressures. aps.orgresearchgate.net
Another noteworthy stoichiometry is the yttrium-rich compound Y₃S₂. aps.orgresearchgate.net At a pressure of 6 GPa, it is predicted to be a layered magnetic electride. aps.orgresearchgate.net As pressure increases to around 17 GPa, it undergoes a transformation to a three-dimensional structure, which is accompanied by the emergence of weak superconductivity at approximately 3 K at 20 GPa. researchgate.net
Experimental high-pressure synthesis has also yielded significant results. For instance, the Th₃P₄-type Y₃S₄ has been synthesized and observed to exhibit weak superconductivity at 3.6 K. researchgate.net The NaCl-type YS is also a known superconductor at ambient pressure with a Tc of 2 K; however, this superconductivity vanishes when it transforms to a CsCl-type structure at 50 GPa. researchgate.net
The following interactive data table provides a summary of the detailed research findings on superconductivity in various unconventional this compound stoichiometries:
The ongoing exploration into these unconventional this compound stoichiometries highlights the critical role of high-pressure synthesis and advanced computational techniques in the discovery of new superconducting materials. mpg.dechinesechemsoc.org The insights gained from these studies are not only expanding our fundamental understanding of superconductivity but are also providing a roadmap for the rational design of novel superconductors with enhanced properties.
Q & A
Q. What are the optimal synthesis methods for producing high-purity Yttrium sulfide (Y₂S₃) in laboratory settings?
Methodological Answer: High-purity Y₂S₃ can be synthesized via solid-state reactions or hydrothermal methods. For solid-state synthesis, stoichiometric mixtures of Yttrium oxide (Y₂O₃) and sulfur precursors (e.g., H₂S gas) are heated in sealed quartz tubes at 800–1000°C under inert atmospheres. Hydrothermal synthesis requires precise pH control (e.g., using NH₃·H₂O) and temperatures (150–200°C) to precipitate Y₂S₃ precursors, followed by calcination . Purity is validated using inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) to detect trace impurities or secondary phases .
Q. How do spectroscopic techniques (e.g., XRD, Raman) characterize this compound’s structural and electronic properties?
Methodological Answer: XRD identifies crystal structure (e.g., cubic vs. orthorhombic phases) and lattice parameters, while Raman spectroscopy probes phonon modes sensitive to sulfur vacancy defects. Diffuse reflectance spectroscopy (DRS) measures optical bandgap values, though discrepancies may arise due to surface oxidation or measurement setups (e.g., Kubelka-Munk vs. Tauc plots). Cross-validate results with X-ray photoelectron spectroscopy (XPS) to confirm sulfur stoichiometry .
Q. What are the key differences in photoluminescent properties between this compound and oxide systems?
Methodological Answer: Y₂S₃ exhibits broader emission spectra and higher defect tolerance compared to Y₂O₃ due to its lower electronegativity and covalent bonding. For doping studies (e.g., Eu³⁺ or Ce³⁺), Y₂S₃’s larger lattice constants enhance dopant incorporation efficiency. Compare photoluminescence quantum yields (PLQY) under standardized excitation conditions (e.g., 254 nm UV light) to isolate host material effects .
Advanced Research Questions
Q. How to resolve contradictions in reported bandgap values of Y₂S₃ across studies?
Methodological Answer: Discrepancies often stem from synthesis conditions (e.g., sulfur deficiency) or characterization techniques. Design experiments using identical batches of Y₂S₃ analyzed via multiple methods (DRS, ellipsometry, photoelectron spectroscopy). For computational validation, employ hybrid DFT calculations (e.g., HSE06 functional) to account for electronic correlations .
Q. What experimental designs effectively isolate Y₂S₃’s intrinsic electrical properties from impurity effects?
Methodological Answer: Use ultra-high-vacuum (UHV) synthesis to minimize oxygen contamination. Perform Hall effect measurements on single-crystal samples to determine carrier mobility and concentration. For thin films, employ van der Pauw geometry with four-probe resistivity testing. Compare results with impurity-scattering models (e.g., Matthiessen’s rule) .
Q. How to design doping experiments to enhance Y₂S₃’s thermoelectric performance?
Methodological Answer: Systematically substitute Y³⁺ sites with aliovalent dopants (e.g., La³⁺ for carrier concentration tuning or Zr⁴⁺ for lattice strain). Measure Seebeck coefficient (α), electrical conductivity (σ), and thermal conductivity (κ) using ZEM-3 and laser flash analysis. Correlate results with DFT-predicted band structure modifications to identify optimal dopant ratios .
Q. What strategies mitigate sulfide phase instability during high-temperature applications?
Methodological Answer: Encapsulate Y₂S₃ in inert matrices (e.g., Al₂O₃ coatings via atomic layer deposition) to prevent oxidation. Conduct thermogravimetric analysis (TGA) in controlled atmospheres (Ar/H₂S) to monitor decomposition thresholds (≥600°C). Post-test characterization (TEM-EDS) identifies degradation mechanisms, such as sulfur sublimation .
Data Analysis and Reproducibility
Q. How to address inconsistencies in Y₂S₃’s reported catalytic activity for hydrogen evolution reactions (HER)?
Methodological Answer: Standardize testing protocols: use identical electrolyte concentrations (e.g., 0.5 M H₂SO₄), reference electrodes (e.g., Ag/AgCl), and mass loading on electrodes. Perform electrochemical impedance spectroscopy (EIS) to distinguish intrinsic catalytic activity from surface area effects. Share raw data (Tafel slopes, overpotentials) via repositories to facilitate meta-analyses .
Q. What statistical approaches validate reproducibility in Y₂S₃ nanoparticle synthesis?
Methodological Answer: Apply design of experiments (DoE) to optimize variables (precursor ratios, reaction time). Use dynamic light scattering (DLS) and TEM to quantify batch-to-batch size distributions. Report confidence intervals for key metrics (e.g., mean particle size ± SD) and adhere to FAIR data principles for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
